

Metofluthrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Metofluthrin

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Introduction

Metofluthrin is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid, primarily utilized as a volatile spatial repellent against mosquitoes.[1] Its efficacy stems from its high vapor pressure at ambient temperatures, allowing for dispersal without the need for heat.[2] Developed by Sumitomo Chemical, **metofluthrin** is a key active ingredient in various consumer products designed for both indoor and outdoor use, such as clip-on fans and impregnated paper strips.[1][3] This technical guide provides an in-depth analysis of the chemical and physical properties of **metofluthrin**, along with detailed experimental protocols and visual representations of its mechanism of action and environmental fate.

Chemical and Physical Properties

Metofluthrin is a pale yellow, transparent oily liquid with a slight characteristic odor.[3][4] The technical grade material is a mixture of isomers.[5] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of Metofluthrin

Property	Value	Source(s)
IUPAC Name	[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate	[6]
CAS Number	240494-70-6	[5]
Molecular Formula	C ₁₈ H ₂₀ F ₄ O ₃	[1][3]
Molecular Weight	360.34 g/mol	[3]
Appearance	Pale yellow transparent liquid	[3]
Odor	Slight characteristic odor	[3]
Density	1.21 g/cm ³ at 20°C	[3][6]
Melting Point	-54 °C	[5][7]
Boiling Point	334 °C	[5][6][7]
Flash Point	178 °C (Cleveland Open Cup)	[3][4]
Vapor Pressure	1.96 x 10 ⁻³ Pa (1.47 x 10 ⁻⁵ mm Hg) at 25°C	[3][6]
pH	5.24 (1% aqueous solution at 25°C)	[4][6]

Table 2: Solubility of Metofluthrin

Solvent	Solubility (g/L) at 20-25°C	Source(s)
Water	0.50 - 0.73 mg/L at 20°C	[3][6]
Acetone	303.4	[6]
Methanol	312.2	[6]
Ethyl Acetate	307.6	[6]
Toluene	326.9	[6]
n-Hexane	328.7	[6]
Dichloromethane	318.9	[6]
n-Octanol	325.1	[6]
Isopropyl Alcohol	313.2	[6]
Acetonitrile	Readily soluble	[6]
DMSO	Readily soluble	[6]

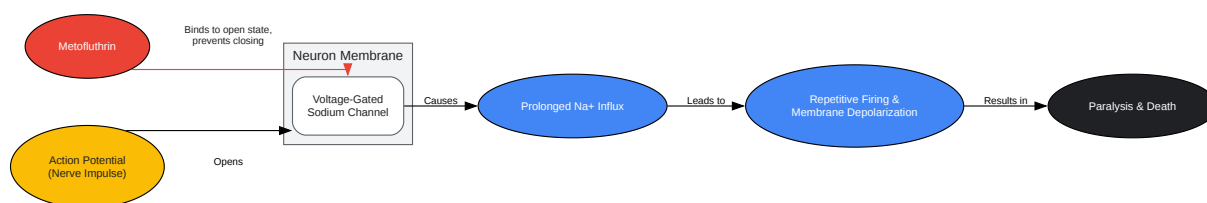
Table 3: Stability and Partitioning of Metofluthrin

Parameter	Value	Source(s)
Octanol-Water Partition Coefficient (log Kow)	4.97 - 5.64 at 25°C	[3][6]
Hydrolysis Half-Life (25°C)	Stable at pH 4 and 7; 36.8 days at pH 9	[8][9]
Aqueous Photolysis Half-Life (pH 4, 25°C)	1.1 - 3.4 days	[8][10]
Aerobic Soil Metabolism Half-Life	1 - 8 days	[6]

Mechanism of Action: Sodium Channel Modulation

As a pyrethroid insecticide, **metofluthrin**'s primary mode of action is the disruption of the nervous system in insects.[11] It targets the voltage-gated sodium channels, which are crucial

for the initiation and propagation of nerve impulses.[12][13] **Metofluthrin** binds to the sodium channels, modifying their gating properties.[14] Specifically, it prolongs the opening of these channels by inhibiting their inactivation and deactivation, leading to a persistent influx of sodium ions.[12][13] This results in membrane depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.[11][14] **Metofluthrin** is classified as a Type I pyrethroid, which typically induces repetitive nerve discharges in response to a single stimulus. [12]



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Mechanism of action of **Metofluthrin** on insect sodium channels.

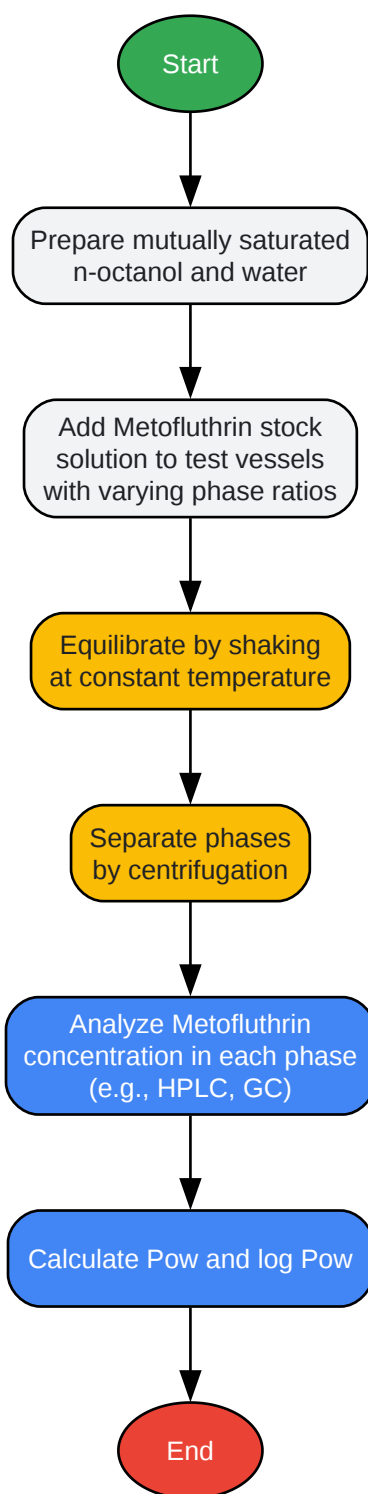
Experimental Protocols

The determination of the chemical and physical properties of **metofluthrin** relies on standardized methodologies, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (log Kow) - OECD 107 (Shake Flask Method)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is a widely used approach for its determination.[1][15]

- Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation phase.
- Test Substance Introduction: A stock solution of **metofluthrin** is prepared in n-octanol. This stock solution is added to a series of test vessels containing varying, precisely measured ratios of n-octanol and water. The concentration of the test substance should not exceed 0.01 mol/L in either phase.[16]
- Equilibration: The test vessels are securely sealed and agitated at a constant temperature (typically 20-25°C) until equilibrium is reached. This is usually achieved by mechanical shaking for a specified period.
- Phase Separation: To separate the n-octanol and water phases, the mixture is centrifuged.
- Concentration Analysis: The concentration of **metofluthrin** in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The partition coefficient (P_{ow}) is calculated as the ratio of the concentration of **metofluthrin** in the n-octanol phase to its concentration in the aqueous phase. The final value is typically expressed as its base-10 logarithm ($\log P_{ow}$). The experiment is performed in triplicate with different phase volume ratios to ensure accuracy.[17]



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Workflow for determining log Kow via the Shake Flask Method.

Determination of Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH levels.[\[18\]](#)

- **Preliminary Test:** A preliminary test is conducted at 50°C in sterile aqueous buffer solutions at pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[\[7\]](#)
- **Main Test:** For pH values where hydrolysis is observed, a main test is performed. The test substance is incubated in the dark in sterile buffer solutions at constant temperatures.
- **Sampling and Analysis:** At appropriate time intervals, samples are taken and analyzed for the concentration of the parent substance and any major degradation products.
- **Kinetics Calculation:** The degradation is assumed to follow pseudo-first-order kinetics. The rate constant and half-life are calculated from the decline in the concentration of the test substance over time.[\[4\]](#)

Determination of Phototransformation in Water - OECD 316

This guideline assesses the degradation of a chemical due to direct absorption of sunlight in water.[\[3\]](#)[\[6\]](#)

- **Tier 1 (Screening):** The molar extinction coefficient of the test substance is determined. This is used to estimate a maximum possible rate of direct photolysis.[\[3\]](#)
- **Tier 2 (Experimental Study):** If the screening test indicates potential for photolysis, an experimental study is conducted. An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[\[5\]](#)
- **Control and Sampling:** A dark control is run in parallel to account for non-photolytic degradation (like hydrolysis).[\[6\]](#) Samples are taken from both irradiated and dark control solutions at various time points.

- Analysis and Calculation: The concentration of the test substance and its phototransformation products are quantified. The rate constant and half-life of direct photolysis are then calculated.[\[6\]](#)

Determination of Vapor Pressure - Gas Saturation Method

This method is suitable for determining the low vapor pressures of substances like **metofluthrin**.[\[19\]](#)

- Principle: A stream of inert gas is passed over the test substance at a slow, controlled rate, allowing the gas to become saturated with the substance's vapor.[\[20\]](#)
- Apparatus: The setup typically involves a sample holder maintained at a constant temperature, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.
- Procedure: The inert gas is passed through the sample for a measured period. The amount of substance transported by the gas is determined either by measuring the weight loss of the sample or by analyzing the contents of the trapping system.
- Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature, using the ideal gas law.[\[21\]](#)

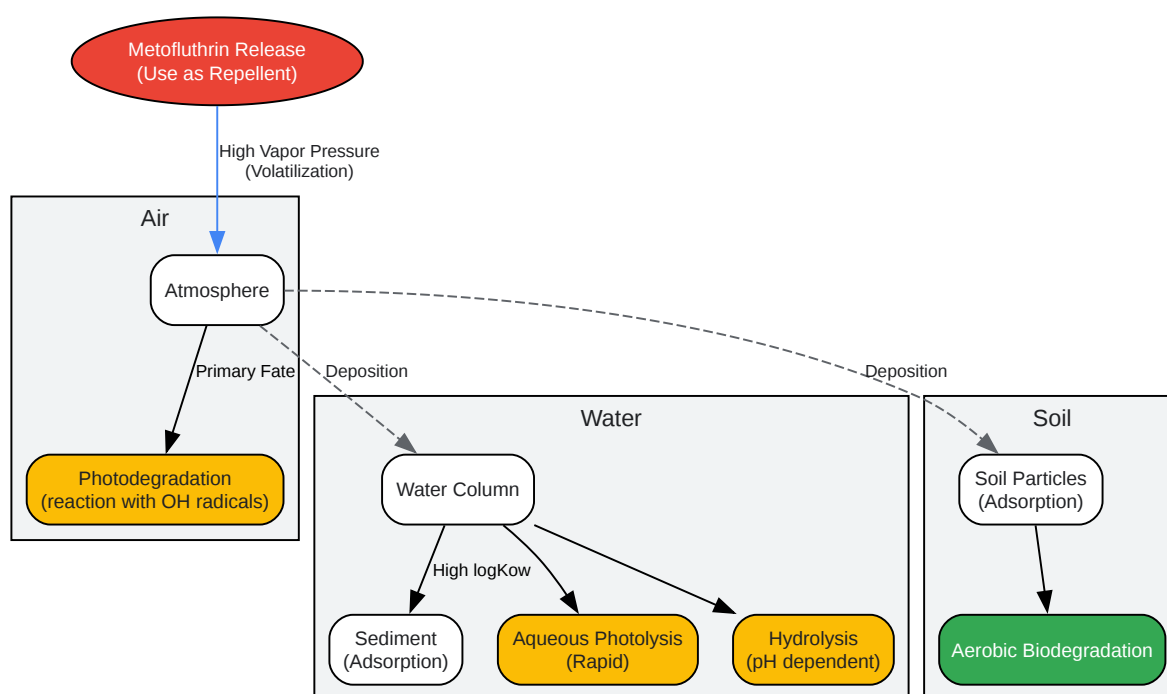
Environmental Fate and Transport

The physical and chemical properties of **metofluthrin** dictate its behavior and persistence in the environment. Its high vapor pressure and low water solubility are key factors in its environmental distribution.[\[3\]](#)[\[6\]](#)

- Atmosphere: Due to its high volatility, **metofluthrin** readily enters the atmosphere where it can exist in both vapor and particulate phases.[\[6\]](#) It is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals.[\[6\]](#)
- Water: If released into water, **metofluthrin**'s low solubility and high octanol-water partition coefficient indicate that it will strongly adsorb to suspended solids and sediment.[\[6\]](#) While volatilization from water surfaces is expected, this process is attenuated by adsorption.[\[6\]](#)

Metofluthrin is stable to hydrolysis at neutral and acidic pH but undergoes moderate hydrolysis under alkaline conditions.[8] It is susceptible to rapid degradation by photolysis in water.[8][10]

- Soil: In soil, **metofluthrin** is expected to have low mobility due to its high adsorption to organic matter.[20] It is subject to aerobic biodegradation, with reported half-lives of 1 to 8 days.[6] Volatilization from moist soil surfaces can occur but is limited by strong adsorption.[6]



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Environmental fate and transport pathways for **Metofluthrin**.

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